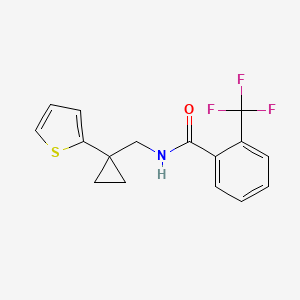

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide

Description

N-((1-(Thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzoyl core and a cyclopropylmethyl substituent attached to a thiophene ring. This structure combines electron-withdrawing (trifluoromethyl) and π-electron-rich (thiophene) moieties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NOS/c17-16(18,19)12-5-2-1-4-11(12)14(21)20-10-15(7-8-15)13-6-3-9-22-13/h1-6,9H,7-8,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYBIWYKAJJTRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of thiophene with a suitable cyclopropylating agent under controlled conditions.

Introduction of the Benzamide Group: The next step involves the introduction of the benzamide group. This can be done by reacting the cyclopropyl intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Cyclopropylmethylamine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the thiophene ring can interact with biological targets in unique ways.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. The presence of the trifluoromethyl group can influence the material’s properties, making it suitable for applications in electronics or photonics.

Mechanism of Action

The mechanism by which N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural Analogs from Patents (Halogen-Substituted Benzamides)

Several compounds from EP 3 407 716 B1 () share the trifluoromethylbenzamide backbone and cyclopropane-containing substituents:

Key Differences from Target Compound :

- Halogenation : PF32, PF50, and PF62 incorporate bromo, chloro, or trichlorophenyl groups, which are absent in the target compound. These groups may improve metabolic stability or binding affinity in biological systems.

- Synthetic Complexity : The patent compounds require multi-step syntheses involving flash chromatography, yielding 28–56% . The target compound’s thiophene-cyclopropylmethyl group may demand alternative strategies for cyclopropane ring formation.

Pesticide-Relevant Analogs (Flutolanil)

N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil, ) is a commercial fungicide.

| Compound | Substituents | Application | Key Features | Reference |

|---|---|---|---|---|

| Flutolanil | 3-isopropoxyphenyl | Agricultural fungicide | High lipophilicity for plant uptake |

Comparison with Target Compound :

- Substituent Effects: Flutolanil’s isopropoxy group enhances hydrophobicity, favoring membrane penetration in plants.

- Application Scope : Flutolanil’s agricultural use contrasts with the target compound’s unexplored bioactivity, though the trifluoromethyl group in both suggests possible pesticidal or pharmacological relevance.

Teriflunomide Derivatives ()

Compounds like N-(2-chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) () share the benzamide core but include additional functional groups:

| Compound ID | Substituents | Key Features | Reference |

|---|---|---|---|

| 1a | Chloro, fluoro, cyano-enamide, isopropoxy | Multi-halogenation and cyano groups for enhanced binding |

Key Differences :

- Functional Diversity: Compound 1a’s cyano-enamide and isopropoxy groups introduce hydrogen-bonding and steric bulk, unlike the target compound’s simpler thiophene-cyclopropylmethyl chain.

Bulky Substituent Analogs ()

N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g) () features a tert-butyl group and pyridine moiety:

| Compound ID | Substituents | Key Features | Reference |

|---|---|---|---|

| 6g | tert-butyl, pyridinylethyl | Steric hindrance from tert-butyl group; pyridine for metal coordination |

Comparison :

- Steric Effects : The tert-butyl group in 6g may hinder rotational freedom, whereas the target compound’s cyclopropane ring imposes geometric constraints.

- Electronic Profile : Pyridine in 6g offers coordination sites for metals, while thiophene in the target compound may participate in charge-transfer interactions.

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiophene ring , alongside a trifluoromethyl substituent on the benzamide moiety. These structural characteristics are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H14F3NOS |

| Molecular Weight | 319.34 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules , such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and specificity, while the sulfonamide moiety facilitates hydrogen bonding interactions, potentially modulating enzyme activity or receptor signaling pathways.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are critical in cancer progression.

| Compound | Target | IC50 (nM) |

|---|---|---|

| N-(3-(trifluoromethyl)phenyl)selanyl | FGFR1 | < 4.1 |

| N-(thiophen-2-yl)methyl | FGFR2 | 2.0 ± 0.8 |

| N-(cyclopropyl(thiophen-2-yl)methyl) | KG1 cell line | 25.3 ± 4.6 |

Neuropharmacological Activity

Another area of interest is the neuropharmacological effects of related compounds, particularly their potential antidepressant-like effects. A study highlighted that certain benzamides modulate the serotonergic system, particularly through interactions with 5-HT receptors, suggesting that this compound could also exhibit similar properties.

Synthesis and Evaluation

A recent study synthesized various analogs of this compound and evaluated their biological activities. The most promising analogs were identified based on their potency against specific cancer cell lines and their ability to inhibit key signaling pathways associated with tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.